molecular formula C17H12BrNO3S B305795 3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B305795
M. Wt: 390.3 g/mol
InChI Key: FUCPZPZFFXIYFE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It is a synthetic compound that has been synthesized for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and insulin sensitivity.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been found to exhibit antitumor activities by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the potential use of this compound in the prevention and treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been found to exhibit potential therapeutic effects in the treatment of diabetes, obesity, and metabolic disorders.

properties

Product Name

3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12BrNO3S/c18-13-6-4-11(5-7-13)10-19-16(21)15(23-17(19)22)9-12-2-1-3-14(20)8-12/h1-9,20H,10H2/b15-9+

InChI Key

FUCPZPZFFXIYFE-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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